molecular formula C11H9N5OS2 B5361800 N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5361800
M. Wt: 291.4 g/mol
InChI Key: ZFKLDMPOYSULTN-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as BTAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTAT is a heterocyclic compound that contains both benzothiazole and triazole moieties, which are known to impart unique properties to the compound.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. The triazole moiety of this compound is known to form stable covalent bonds with metal ions, which may contribute to its inhibitory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for use in lab experiments, including its stability, solubility in a range of solvents, and ease of synthesis. However, this compound also has some limitations, including its relatively low potency compared to other compounds with similar activities and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, including the development of more potent analogs, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a tool for enzyme inhibition studies and as a probe for metal ion detection may also be explored.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-(1H-1,2,3-triazol-5-ylthio)acetic acid with 2-aminobenzothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography or recrystallization.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cholinesterases and tyrosinase, which are involved in the development of Alzheimer's disease and skin pigmentation disorders, respectively.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c17-9(6-18-10-5-12-16-15-10)14-11-13-7-3-1-2-4-8(7)19-11/h1-5H,6H2,(H,12,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKLDMPOYSULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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